5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The sulfonyl group and the piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The chromene core can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the sulfonyl and piperidine groups, leading to different biological activities.
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the dimethyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the sulfonyl and piperidine groups in 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
5,7-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-15-8-10-26(11-9-15)32(29,30)19-6-4-18(5-7-19)25-24(28)22-14-20(27)23-17(3)12-16(2)13-21(23)31-22/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) |
InChI Key |
QYRXGGPIPPZHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
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